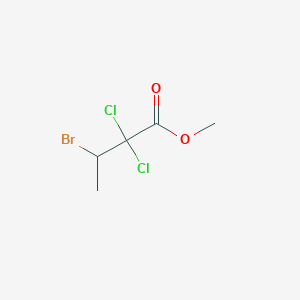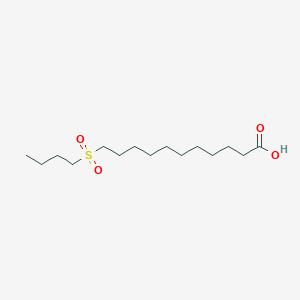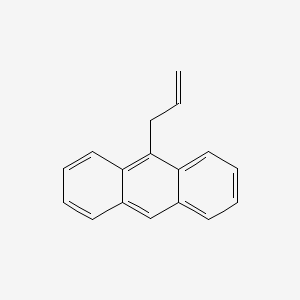
9-Allylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Allylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, where an allyl group is attached to the ninth carbon atom of the anthracene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allylanthracene typically involves the reaction of anthracene-9-carboxaldehyde with vinyl magnesium bromide in the presence of a Grignard reagent. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures, followed by quenching with ammonium chloride solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of Grignard reagents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Cycloaddition Reactions: this compound can undergo Diels-Alder reactions with various dienophiles, forming bicyclic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as 2-bromoacrylaldehyde under controlled temperature conditions.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Cycloaddition Products:
Oxidation Products: Formation of anthraquinone derivatives.
Reduction Products: Formation of reduced anthracene derivatives.
Applications De Recherche Scientifique
9-Allylanthracene has been explored for various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Imaging: Derivatives of this compound have been investigated for their use in cell imaging due to their fluorescence properties.
Mécanisme D'action
The mechanism of action of 9-Allylanthracene in chemical reactions primarily involves the activation of the anthracene ring through the allyl group. This activation facilitates various cycloaddition and substitution reactions. The molecular targets and pathways involved in these reactions are largely dependent on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
9-Vinylanthracene: Similar in structure but with a vinyl group instead of an allyl group.
9-But-3-enyl-anthracene: Contains a longer carbon chain compared to 9-Allylanthracene.
9-Pent-4-enyl-anthracene: Another derivative with an even longer carbon chain.
Uniqueness: this compound is unique due to the presence of the allyl group, which provides distinct reactivity and facilitates specific types of chemical reactions, particularly cycloaddition reactions. This makes it a valuable compound in organic synthesis and materials science .
Propriétés
Numéro CAS |
23707-65-5 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
9-prop-2-enylanthracene |
InChI |
InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-6,8-12H,1,7H2 |
Clé InChI |
USRRYCXZCVGSQG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


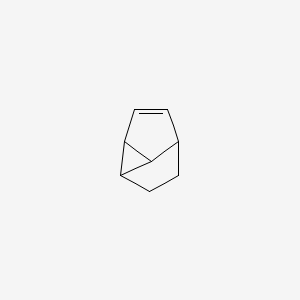
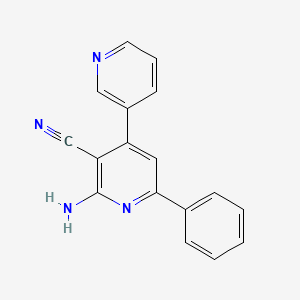


![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
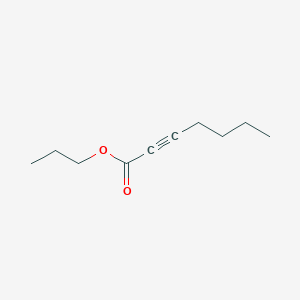
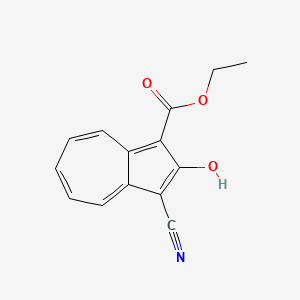
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
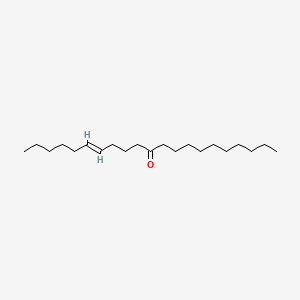
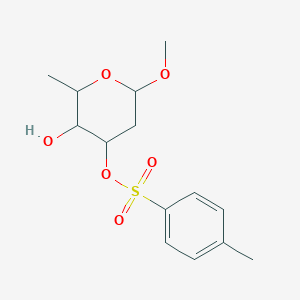
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)
